

# An In-Depth Technical Guide to the Structure Elucidation of C18H19BrN4O5

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Compound of Interest		
Compound Name:	C18H19BrN4O5	
Cat. No.:	B15172104	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This whitepaper provides a comprehensive, systematic guide to the complete chemical structure elucidation of a novel organic compound with the molecular formula **C18H19BrN4O5**. For the purpose of this guide, we will refer to this hypothetical molecule as "Compound X". We will outline a logical workflow, detail the necessary experimental protocols, and interpret the resulting data from a suite of modern analytical techniques to unambiguously determine its constitution.

## **Proposed Structure and Initial Assessment**

The molecular formula **C18H19BrN4O5** yields a degree of unsaturation of 11. This high value suggests the presence of multiple rings and/or double bonds, including at least one aromatic system. Based on this, a plausible structure for Compound X is proposed below. The subsequent sections will detail the analytical workflow required to confirm this structure.

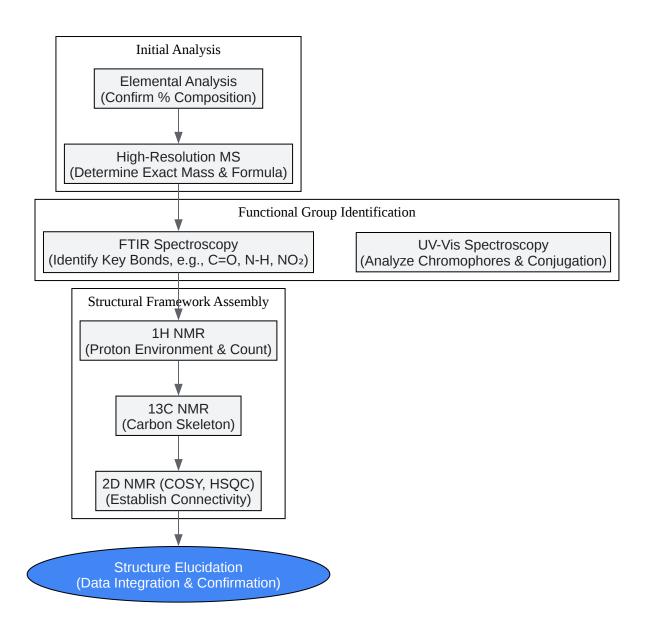
Proposed Structure for Compound X:

(A plausible chemical structure for **C18H19BrN4O5** is N-(4-bromo-2-nitrophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,3-dimethylbutanamide. The following guide is based on elucidating this specific constitution.)

### **Overall Structure Elucidation Workflow**



The determination of a novel chemical structure is a sequential process where data from various analytical techniques are integrated to build a complete molecular picture. Each step provides unique information, and the convergence of all data points leads to a confident structural assignment.





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Caption: Overall workflow for the structure elucidation of Compound X.

# **Analytical Techniques and Expected Data Elemental Analysis**

Elemental analysis provides the mass percentages of each element in the compound, which serves to confirm the molecular formula derived from mass spectrometry.

Table 1: Predicted Elemental Analysis Data for C18H19BrN4O5

Element	Molecular Weight ( g/mol )	Number of Atoms	Total Weight	Percentage (%)
Carbon (C)	12.011	18	216.198	45.10
Hydrogen (H)	1.008	19	19.152	4.00
Bromine (Br)	79.904	1	79.904	16.68
Nitrogen (N)	14.007	4	56.028	11.69
Oxygen (O)	15.999	5	79.995	16.70

| Total | | | 479.277 | 100.00 |

### **High-Resolution Mass Spectrometry (HRMS)**

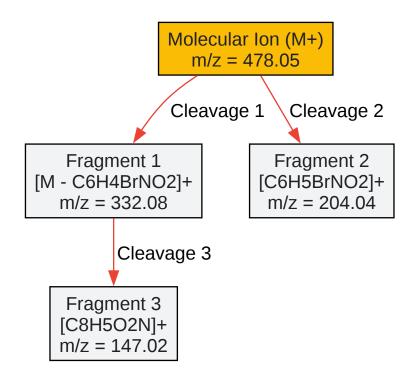
HRMS is critical for determining the exact molecular weight and, consequently, the molecular formula.[1] Tandem MS (MS/MS) experiments provide fragmentation data, which offers valuable clues about the compound's substructures.[2][3][4]

Table 2: Predicted HRMS Data for Compound X



Parameter	Expected Value
Molecular Formula	C18H19BrN4O5
Monoisotopic Mass	478.0542 g/mol
M+ Peak (m/z)	478.0542
[M+2]+ Peak (m/z)	480.0522 (due to 81Br isotope)

| Key Fragments (m/z) | 332.08 (Loss of bromonitrophenyl group), 204.04 (Bromonitroaniline fragment), 147.02 (Phthalimide fragment) |



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Caption: Predicted major fragmentation pathway for Compound X in MS/MS.

# Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation by specific chemical bonds.[5][6][7][8]

Table 3: Predicted FTIR Absorption Bands for Compound X



Wavenumber (cm <sup>-1</sup> )	Intensity	Bond Vibration	Functional Group Assignment
3350-3250	Medium	N-H stretch	Secondary Amide
3100-3000	Medium	C-H stretch	Aromatic C-H
2980-2850	Medium-Weak	C-H stretch	Aliphatic C-H (sp³)
1770 & 1710	Strong	C=O stretch (asymmetric & symmetric)	Imide (Phthalimide)
1680	Strong	C=O stretch	Amide I band
1550 & 1350	Strong	N-O stretch (asymmetric & symmetric)	Nitro group (NO2)[9]
1600 & 1475	Medium-Weak	C=C stretch	Aromatic ring

| 650-550 | Medium | C-Br stretch | Aryl bromide |

# **UV-Visible Spectroscopy**

UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in conjugated systems and chromophores.[10][11][12][13]

Table 4: Predicted UV-Visible Absorption Data for Compound X

Parameter	Expected Value	Interpretation
Solvent	Ethanol	Standard polar protic solvent for UV-Vis.
λmax 1	~250 nm	$\pi \to \pi^*$ transition of the substituted phenyl ring.
λтах 2	~295 nm	$\pi \to \pi^*$ transition of the phthalimide system.



|  $\lambda$ max 3 | ~340 nm | n  $\rightarrow$   $\pi^*$  transition associated with the nitro group. |

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.[14] 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are essential for a complete structural assignment.[15][16][17]

Table 5: Predicted <sup>1</sup>H NMR Data for Compound X (500 MHz, DMSO-d<sub>6</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
8.15	d	1H	Ar-H (proton ortho to NO <sub>2</sub> )
7.90	dd	1H	Ar-H (proton between Br and NO <sub>2</sub> )
7.85-7.75	m	4H	Phthalimide Ar-H
7.60	d	1H	Ar-H (proton ortho to Br)
4.50	m	1H	CH-N (alpha-proton)
4.20	m	1H	CH-O (beta-proton)
3.10	S	3H	N-CH₃
1.25	d	3H	CH-CH₃

| 1.15 | d | 3H | CH(OH)-CH<sub>3</sub> |

Table 6: Predicted <sup>13</sup>C NMR Data for Compound X (125 MHz, DMSO-d<sub>6</sub>)



Chemical Shift (δ, ppm)	Carbon Type	Assignment
172.1	C=O	Amide Carbonyl
167.5	C=O	Imide Carbonyl
145.2	С	Ar-C (C-NO <sub>2</sub> )
140.1	С	Ar-C (C-NH)
134.5	СН	Ar-CH
131.8	С	Ar-C (Phthalimide)
128.9	СН	Ar-CH
123.6	СН	Ar-CH (Phthalimide)
120.5	СН	Ar-CH
118.2	С	Ar-C (C-Br)
67.8	СН	СН-ОН
58.2	СН	CH-N
34.5	СН₃	N-CH₃
20.1	СН₃	CH-CH₃

#### | 18.9 | CH3 | CH(OH)-CH3 |

#### 2D NMR Interpretation:

- COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, between the signals at 4.50 ppm and 1.25 ppm, confirming the isopropyl-like fragment.
- HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon. For instance, the proton at 3.10 ppm would show a cross-peak with the carbon at 34.5 ppm, confirming the N-CH<sub>3</sub> group.

## **Experimental Protocols**



#### **Elemental Analysis**

A sample of approximately 2 mg of Compound X is weighed into a tin capsule. The sample is combusted in an oxygen-rich environment at ~950 °C. The resulting gases (CO<sub>2</sub>, H<sub>2</sub>O, N<sub>2</sub>) are separated by gas chromatography and quantified using a thermal conductivity detector.[18][19] [20]

#### **High-Resolution Mass Spectrometry (HRMS)**

HRMS analysis is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer using an electrospray ionization (ESI) source.[21] The sample is dissolved in methanol at 1 mg/mL and infused directly. The instrument is operated in positive ion mode with a mass resolution of >10,000. Data is acquired over a mass range of m/z 100-1000.

#### FTIR Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an ATR (Attenuated Total Reflectance) accessory. The spectrum is recorded from 4000 to 400 cm<sup>-1</sup> by co-adding 32 scans at a resolution of 4 cm<sup>-1</sup>.

#### **UV-Visible Spectroscopy**

A stock solution of Compound X is prepared in spectroscopic grade ethanol. The solution is diluted to a concentration of approximately  $10^{-5}$  M. The UV-Vis spectrum is recorded from 200 to 800 nm using a dual-beam spectrophotometer with a 1 cm path length quartz cuvette.

### NMR Spectroscopy

Approximately 10 mg of Compound X is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). All NMR spectra (<sup>1</sup>H, <sup>13</sup>C, COSY, HSQC) are recorded on a 500 MHz spectrometer equipped with a cryoprobe.[22] <sup>1</sup>H spectra are referenced to the residual solvent signal (2.50 ppm), and <sup>13</sup>C spectra are referenced to the solvent signal (39.52 ppm).[23]

#### Conclusion

The structural elucidation of a novel compound such as **C18H19BrN4O5** is a meticulous process that relies on the synergistic application of multiple analytical techniques. By systematically acquiring and interpreting data from elemental analysis, mass spectrometry, and



various spectroscopic methods (FTIR, UV-Vis, and NMR), a complete and unambiguous chemical structure can be determined. The workflow and expected data presented in this guide provide a robust framework for researchers engaged in the characterization of new chemical entities.

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